2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1224256-30-7
VCID: VC0036125
InChI: InChI=1S/C12H11N5/c1-17-7-9-10(13)14-11(15-12(9)16-17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14,15,16)
SMILES: CN1C=C2C(=NC(=NC2=N1)C3=CC=CC=C3)N
Molecular Formula: C12H11N5
Molecular Weight: 225.255

2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 1224256-30-7

Cat. No.: VC0036125

Molecular Formula: C12H11N5

Molecular Weight: 225.255

* For research use only. Not for human or veterinary use.

2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine - 1224256-30-7

Specification

CAS No. 1224256-30-7
Molecular Formula C12H11N5
Molecular Weight 225.255
IUPAC Name 2-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C12H11N5/c1-17-7-9-10(13)14-11(15-12(9)16-17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14,15,16)
Standard InChI Key LJGRGJTVEJEIDI-UHFFFAOYSA-N
SMILES CN1C=C2C(=NC(=NC2=N1)C3=CC=CC=C3)N

Introduction

Chemical Structure and Properties

Structural Features

2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a fused bicyclic core structure with a pyrazole ring fused to a pyrimidine ring. The compound contains a methyl group at the N-2 position of the pyrazole ring, a phenyl group at the C-6 position of the pyrimidine ring, and an amino group at the C-4 position. This structural arrangement confers specific electronic and spatial properties that influence its chemical reactivity and biological activity.

Physical and Chemical Properties

The physical and chemical properties of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine are summarized in Table 1.

Table 1. Physical and Chemical Properties of 2-Methyl-6-Phenyl-2H-Pyrazolo[3,4-d]pyrimidin-4-amine.

PropertyValue
Molecular FormulaC₁₃H₁₃N₅
Molecular Weight239.28 g/mol
AppearanceCrystalline solid
SolubilitySparingly soluble in water; soluble in organic solvents (DMSO, DMF)
Melting PointNot available in literature
Log PApproximately 1.5-2.5 (predicted)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors5 (N atoms)

The compound's structural similarity to adenine contributes to its ability to interact with various biological targets, particularly kinases, which recognize purine-like structures .

Synthesis Methods

General Synthetic Approaches

Several synthetic routes have been developed for the preparation of pyrazolo[3,4-d]pyrimidine derivatives, which can be adapted for the synthesis of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine. These methods typically involve cyclocondensation reactions using suitably functionalized precursors.

Conventional Synthesis

One common approach for synthesizing 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves the cyclocondensation of 5-amino-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile with various reagents. This method typically requires the following steps:

  • Formation of the appropriately substituted pyrazole precursor

  • Introduction of the necessary functional groups

  • Cyclization to form the pyrimidine ring

  • Manipulation of substituents to achieve the desired product

A typical synthetic route is illustrated in Scheme 1, which is based on general methods reported for similar compounds .

Alternative Synthetic Approaches

Another reported method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol, which may be adapted for the synthesis of the target compound . This approach offers advantages in terms of yield and reaction conditions.

Additionally, microwave-assisted synthesis has been employed for the preparation of pyrazolo[3,4-d]pyrimidine derivatives, providing benefits such as shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods .

Biological Activities and Pharmacological Properties

Kinase Inhibitory Activity

Pyrazolo[3,4-d]pyrimidines have gained recognition for their kinase inhibitory properties, which is attributed to their structural similarity to ATP. The 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold shares structural features with known kinase inhibitors such as Dinaciclib, ibrutinib, and roscovitine .

Specifically, compounds containing the pyrazolo[3,4-d]pyrimidine core have demonstrated inhibitory activity against various kinases including:

  • Epidermal Growth Factor Receptor (EGFR) tyrosine kinase

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

  • Cyclin-Dependent Kinases (CDKs)

For instance, similar pyrazolo[3,4-d]pyrimidine derivatives have shown IC₅₀ values in the range of 0.3-24 μM against EGFR and VEGFR2 .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidines, including structures similar to 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, has been extensively investigated. These compounds have demonstrated antiproliferative effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)

  • HCT-116 (colorectal cancer)

  • HepG-2 (liver cancer)

  • A549 (lung cancer)

The anticancer mechanisms involve:

  • Inhibition of cancer cell proliferation

  • Induction of apoptosis

  • Cell cycle arrest

  • Inhibition of cell migration

  • DNA fragmentation

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated significant antimicrobial properties. Several compounds with structural similarity to 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine have exhibited activity against:

  • Gram-positive bacteria

  • Gram-negative bacteria

  • Fungal pathogens

Structure-Activity Relationships

Key Structural Features

Structure-activity relationship studies on pyrazolo[3,4-d]pyrimidines have revealed several key structural features that influence biological activity:

  • The N-2 methyl substitution affects binding interactions and selectivity for specific kinases

  • The phenyl group at C-6 contributes to hydrophobic interactions within binding pockets

  • The amino group at C-4 serves as a hydrogen bond donor, facilitating interactions with target proteins

Pharmacophoric Elements

The pharmacophoric elements of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine include:

  • The planar heterocyclic system (pyrazolo[3,4-d]pyrimidine), which mimics the adenine portion of ATP

  • The nitrogen atoms within the core structure, which serve as hydrogen bond acceptors

  • The amino group, which functions as a hydrogen bond donor

  • The phenyl and methyl substituents, which contribute to hydrophobic interactions and influence target selectivity

Comparative Analysis with Similar Compounds

Comparison with Other Pyrazolo[3,4-d]pyrimidines

Table 2 presents a comparative analysis of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine with structurally related compounds.

Table 2. Comparative Analysis of 2-Methyl-6-Phenyl-2H-Pyrazolo[3,4-d]pyrimidin-4-amine with Related Compounds.

CompoundStructural DifferencesBiological ActivityReferences
2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amineReference compoundPotential kinase inhibitor, anticancer, antimicrobial
4-Aminoquinoline-6-carbonitrileDifferent heterocyclic coreAntimalarial activity
1-Phenyl-pyrazolo[3,4-d]pyrimidine derivativesDifferent N-substitution patternEGFR/VEGFR2 inhibitors, anticancer
2-Methylpyrido[3,4-d]pyrimidin-4-aminePyrido core instead of pyrazoloDifferent binding profile

Bioisosteric Relationships

The pyrazolo[3,4-d]pyrimidine scaffold of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a bioisostere for adenine and related purine structures. This bioisosteric relationship is crucial for its ability to interact with ATP-binding sites in kinases . Other bioisosteric replacements include:

  • Thieno[2,3-d]pyrimidines

  • Pyrrolo[2,3-d]pyrimidines

  • Pyrido[3,4-d]pyrimidines

Each of these structural variants offers unique electronic and spatial properties that influence target selectivity and pharmacokinetic profiles .

Future Research Directions

Structural Modifications

Future research on 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine may focus on:

  • Exploration of different substituents at the 2, 4, and 6 positions to enhance selectivity and potency

  • Introduction of solubilizing groups to improve pharmacokinetic properties

  • Development of hybrid molecules incorporating additional pharmacophores

  • Investigation of prodrug approaches to enhance bioavailability

Advanced Drug Delivery Approaches

Innovative drug delivery strategies may enhance the therapeutic potential of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, including:

  • Nanoparticle-based delivery systems

  • Targeted delivery approaches

  • Combination therapy formulations

  • Controlled-release formulations to optimize pharmacokinetics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator